molecular formula C7H14N2 B3155756 2-tert-Butyl-4,5-dihydro-1H-imidazole CAS No. 81066-72-0

2-tert-Butyl-4,5-dihydro-1H-imidazole

Cat. No. B3155756
CAS RN: 81066-72-0
M. Wt: 126.2 g/mol
InChI Key: BYDVQPRXDZABPW-UHFFFAOYSA-N
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Description

“2-tert-Butyl-4,5-dihydro-1H-imidazole” is a chemical compound that is used for rhinitis, laryngitis, sinusitis, inflammation of antrum of Highmore, and allergic illnesses of the nasal cavity and throat .


Synthesis Analysis

The synthesis of substituted imidazoles, such as “2-tert-Butyl-4,5-dihydro-1H-imidazole”, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of “2-tert-Butyl-4,5-dihydro-1H-imidazole” involves the cyclocondensation of 4-tert-butyl-2,6-dimethylbenzylcyanide with ethylendiamine .


Molecular Structure Analysis

The molecular structure of “2-tert-Butyl-4,5-dihydro-1H-imidazole” is represented by the linear formula C19H20N2 . It has a molecular weight of 276.385 .


Chemical Reactions Analysis

The chemical reactions involving “2-tert-Butyl-4,5-dihydro-1H-imidazole” are part of the broader field of imidazole synthesis. The bonds constructed during the formation of the imidazole are a key focus of these reactions .


Physical And Chemical Properties Analysis

“2-tert-Butyl-4,5-dihydro-1H-imidazole” is a waxy solid . It is slightly soluble in water and soluble in alcohol and benzene .

Scientific Research Applications

Fluorescent Chemosensors

Emandi, Flanagan, and Senge (2018) developed fluorescent imidazole-based chemosensors capable of the reversible detection of cyanide and mercury ions. These sensors demonstrate specificity towards CN- ions, leading to fluorescence quenching and a decreased singlet state lifetime, with detection limits for imidazole derivatives being notably low in a CH3CN/H2O system. This development showcases the potential of 2-tert-Butyl-4,5-dihydro-1H-imidazole derivatives in environmental monitoring and safety applications (Emandi et al., 2018).

Photochemical Transformations

Kravchenko et al. (2018) investigated the photochemical transformations of S-substituted imidazole derivatives, revealing the synthesis of complex organic structures under the influence of UV light. This research contributes to the understanding of photochemical reactivity, providing insights into the design of light-responsive materials (Kravchenko et al., 2018).

Hydrogen Bond Interactions

Das et al. (2016) studied two carbamate derivatives of 2-tert-Butyl-4,5-dihydro-1H-imidazole, focusing on their crystal structure and hydrogen bond interactions. The research highlights the significance of hydrogen bonds in determining the molecular architecture and properties of compounds, essential for material science and pharmaceutical applications (Das et al., 2016).

Suzuki–Miyaura Reaction

Ten et al. (2018) utilized the Suzuki–Miyaura cross-coupling reaction to modify phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series, leading to the synthesis of stable conjugated phenoxyl-nitroxyl mono- and diradicals. This work opens avenues for the creation of electroactive paramagnetic materials, showcasing the versatility of 2-tert-Butyl-4,5-dihydro-1H-imidazole in synthetic organic chemistry and material science (Ten et al., 2018).

Catalysis and Synthesis

Zhang et al. (2022) described the synthesis and application of a catalyst derived from 1H-imidazole for the alkylation reaction of phenol and tert-butyl alcohol. The study highlights the efficiency and recyclability of the catalyst, emphasizing the compound's potential in industrial synthesis processes (Zhang et al., 2022).

Safety and Hazards

When handling “2-tert-Butyl-4,5-dihydro-1H-imidazole”, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. It is also advised to avoid the formation of dust and aerosols, and to use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

The future of “2-tert-Butyl-4,5-dihydro-1H-imidazole” and other imidazole compounds lies in the continued development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . As such, they have become an important synthon in the development of new drugs .

properties

IUPAC Name

2-tert-butyl-4,5-dihydro-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-7(2,3)6-8-4-5-9-6/h4-5H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDVQPRXDZABPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-4,5-dihydro-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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